![molecular formula C23H21FO6 B4628381 ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4628381.png)
ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions with specific reagents that enable the formation of the desired molecular structure. For example, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide to form products through reactions at the ethoxalyl group. These reactions occurred upon refluxing in pyridine or ethanol, yielding different products based on the conditions, demonstrating the compound's synthesis versatility (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).
Molecular Structure Analysis
The molecular structure of compounds closely related to "ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate" has been characterized using various spectroscopic and diffractometric techniques. For instance, polymorphic forms of related compounds were distinguished by minor differences in capillary powder X-ray diffraction patterns, demonstrating the subtleties in structural characterization that can impact analytical and physical characterization methods (Vogt, Williams, Johnson, & Copley, 2013).
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates and related compounds have been extensively studied for their chemical reactions and synthesis pathways. For example, these compounds have been shown to react with S-methylisothiosemicarbazide hydroiodide, leading to the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones under different conditions (Vetyugova et al., 2018). These reactions highlight the versatility of these compounds in synthetic organic chemistry, especially in the construction of triazine derivatives which are of interest for their biological activities and potential pharmaceutical applications.
Polymorphic Studies and Material Science Applications
Polymorphism in similar ethyl propanoate compounds has been characterized, revealing challenges for analytical and physical characterization due to very similar spectra and diffraction patterns of different forms. These studies are crucial in the pharmaceutical industry for understanding the properties of drug compounds, including their stability, solubility, and bioavailability (Vogt et al., 2013).
Application in Polymer Science
Research into novel copolymers of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are structurally similar to the compound , has provided insights into the synthesis of materials with potential applications in the field of material science. These studies focus on the copolymerization processes and the thermal and structural properties of the resulting polymers, which could have applications ranging from advanced coatings to materials with specific mechanical or thermal properties (Kharas et al., 2016).
Fluorescence and Spectroscopic Applications
The fluorescent properties of certain coumarin derivatives, similar to the compound of interest, have been studied, indicating potential applications in the development of fluorescent dyes, sensors, or probes for biological and chemical research. The specific wavelengths at which these compounds exhibit fluorescence can be particularly useful in designing materials for optical applications or in bioimaging techniques (Jing-hua, 2011).
properties
IUPAC Name |
ethyl 3-[7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FO6/c1-3-28-22(26)11-10-19-14(2)18-9-8-17(12-21(18)30-23(19)27)29-13-20(25)15-4-6-16(24)7-5-15/h4-9,12H,3,10-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHBTXMMZVAFLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.